Product packaging for 1,3-Dichloro-1-propanol(Cat. No.:CAS No. 6912-02-3)

1,3-Dichloro-1-propanol

Cat. No.: B12798867
CAS No.: 6912-02-3
M. Wt: 128.98 g/mol
InChI Key: IFDLXKQSUOWIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Organic Chemistry and Industrial Intermediates

1,3-Dichloro-2-propanol (B29581) holds a pivotal position as a high-production-volume industrial chemical. ca.gov Its primary significance lies in its role as a key intermediate in the synthesis of several commercially important chemicals. ca.govoup.com Most notably, it is used in large quantities for the production of epichlorohydrin (B41342), a vital component in the manufacturing of epoxy resins, plastics, adhesives, and elastomers. ca.govnih.gov

Beyond epichlorohydrin, 1,3-DCP serves as a precursor for other valuable compounds. Through dehydration with phosphoryl chloride, it is converted into 1,3-dichloropropene (B49464), a soil fumigant. oup.comnih.gov Furthermore, chlorination of 1,3-DCP yields 1,2,3-trichloropropane (B165214), another industrial chemical intermediate. ca.govnih.gov The hydrolysis of dichlorohydrins, including 1,3-DCP, has also been a historical route for the production of synthetic glycerol (B35011). nih.gov

The compound's utility extends to its use as a solvent for hard resins and nitrocellulose. nih.govchemicalbook.com It has also found applications in the manufacturing of photographic and Zapon lacquers, as a cement for celluloid, and as a binder for watercolors. nih.govindustrialchemicals.gov.au Additionally, it can be used as a reactant to synthesize hydroxyl-N-tosylcyclams and (R)-Epichlorohydrin using biocatalysts. sigmaaldrich.com

Research Trajectories and Contemporary Challenges

Current research into 1,3-dichloro-2-propanol is multifaceted, addressing both its synthesis and its environmental and health implications. A significant research trajectory focuses on developing more environmentally friendly and efficient synthesis methods. Traditional production involves the chlorination of propylene (B89431), a process dependent on petroleum products that generates substantial byproducts and wastewater. acs.org To mitigate this, researchers are actively exploring direct preparation methods from glycerol, a byproduct of biodiesel production. acs.orgacs.orgccsenet.org These efforts aim to create a more sustainable and less resource-intensive manufacturing process. Kinetic studies, such as those investigating the use of acetic acid as a catalyst, are crucial for optimizing these alternative synthesis routes. acs.orgacs.org

A major contemporary challenge in 1,3-DCP research is its analytical detection and quantification, particularly at trace levels. nih.goviarc.fr Its volatility can lead to analyte loss during the concentration of solvent extracts, complicating analysis. nih.goviarc.fr Furthermore, common derivatization techniques used for similar compounds, like 3-monochloro-1,2-propanediol (3-MCPD), are not applicable to 1,3-DCP, necessitating the development of specific and sensitive analytical methods such as automated headspace sampling with gas chromatography-mass spectrometry (HS-GC-MS). nih.goviarc.fr

The compound's formation as a heat-induced contaminant in food products, especially in soy sauce and soy-based items, presents another significant challenge. nih.gov This has prompted research into its metabolism and potential health risks. acs.orgnih.gov Understanding the biotransformation of 1,3-DCP to reactive metabolites like epichlorohydrin is a key area of investigation. acs.orgnih.gov

Scope and Research Objectives for Scholarly Investigation

A thorough scholarly investigation into 1,3-dichloro-2-propanol would encompass a broad range of objectives aimed at a comprehensive understanding of its chemical, industrial, and biological facets. Key research objectives would include:

Optimization of Synthesis Processes: A primary goal would be to further develop and refine sustainable synthesis routes from renewable feedstocks like glycerol. This includes catalyst screening, kinetic modeling, and reactor design to maximize yield and minimize byproducts. acs.orgccsenet.orgresearchgate.net

Advancement of Analytical Techniques: Research should focus on creating more robust, rapid, and sensitive analytical methods for the detection and quantification of 1,3-DCP in various matrices, including industrial products, environmental samples, and food. nih.goviarc.fr

Elucidation of Metabolic Pathways: A deeper understanding of the in vivo metabolism of 1,3-DCP is crucial. industrialchemicals.gov.auacs.orgnih.gov This includes identifying all metabolites, understanding the enzymatic processes involved (such as the role of cytochrome P450 enzymes), and determining the kinetics of these transformations. industrialchemicals.gov.auacs.orgnih.gov

Investigation of Biological Interactions: Further research is needed to explore the molecular mechanisms of 1,3-DCP's biological activity. solubilityofthings.com Given its chirality, studies comparing the biological effects of its different enantiomers would be of particular interest. solubilityofthings.com

By focusing on these objectives, the scientific community can continue to harness the industrial benefits of 1,3-dichloro-2-propanol while mitigating its potential risks to human health and the environment.

Chemical and Physical Properties of 1,3-Dichloro-2-propanol

PropertyValue
Molecular Formula C3H6Cl2O
Molar Mass 128.99 g/mol
Appearance Colorless to yellow, slightly viscous liquid
Odor Ethereal, sweet, pungent
Melting Point -4 °C
Boiling Point 174.3 °C
Density 1.363 g/mL at 20 °C
Solubility in Water Soluble
Flash Point 86 °C (closed cup)

Data sourced from multiple references. ontosight.aichemicalbook.comsigmaaldrich.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6Cl2O B12798867 1,3-Dichloro-1-propanol CAS No. 6912-02-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6912-02-3

Molecular Formula

C3H6Cl2O

Molecular Weight

128.98 g/mol

IUPAC Name

1,3-dichloropropan-1-ol

InChI

InChI=1S/C3H6Cl2O/c4-2-1-3(5)6/h3,6H,1-2H2

InChI Key

IFDLXKQSUOWIBO-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Production

Industrial Synthesis Pathways

Traditional industrial synthesis of dichloropropanols, including 1,3-dichloro-2-propanol (B29581), has relied on propylene-based chemistry. These methods are well-established but are increasingly scrutinized due to their reliance on fossil fuels and the generation of chlorinated byproducts.

One method for producing 1,3-dichloro-2-propanol involves the hydrochlorination of epichlorohydrin (B41342). This process can be conducted continuously by reacting epichlorohydrin with hydrochloric acid. nih.gov The reaction is a key step in certain industrial processes where epichlorohydrin is a readily available starting material. Occupational exposure to 1,3-dichloro-2-propanol can occur through the hydrolysis of epichlorohydrin, a major raw material in various industries. nih.gov

A prevalent industrial method for producing glycerol (B35011) dichlorohydrins is the hypochlorination of allyl chloride. nih.gov This reaction yields a mixture of 2,3-dichloro-1-propanol (B139626) and 1,3-dichloro-2-propanol. nih.goveurochemengineering.comgoogle.com The typical isomer ratio is approximately 7:3 in favor of the 2,3-isomer. nih.gov The process starts with the high-temperature chlorination of propene to produce allyl chloride, which is then reacted with hypochlorous acid to form the dichlorohydrin isomers. eurochemengineering.com This method, while effective, is known to produce significant amounts of wastewater contaminated with chlorinated byproducts. rsc.org

The reaction of hypochlorous acid with allyl chloride is the core of this pathway, leading to the two primary dichloropropanol (B8674427) isomers. google.com However, side reactions can occur, resulting in the formation of 1,2,3-trichloropropane (B165214) and other impurities. google.com

The hydrochlorination of glycerol, regardless of the specific pathway, results in the formation of a mixture of dichlorohydrin isomers. The primary products are 1,3-dichloro-2-propanol (α,γ-dichlorohydrin) and 2,3-dichloro-1-propanol (α,β-dichlorohydrin). mdpi.com The 1,3-isomer is often the preferred product due to its role as a precursor to epichlorohydrin, a vital component in the production of epoxy resins. rsc.org

The reaction between glycerol and hydrogen chloride, typically catalyzed by a carboxylic acid, yields these isomers along with water as a byproduct. rsc.orggoogle.com The ratio of the isomers can be influenced by reaction conditions and the catalyst used. For instance, in some processes, the formation ratio of 1,3-DCP to 1,2-DCP (an alternative name for 2,3-dichloro-1-propanol) can be as high as 10:1. researchgate.net

Table 1: Isomer Distribution in Dichloropropanol Synthesis

Synthesis Route Predominant Isomer Typical Isomer Ratio (1,3-DCP : 2,3-DCP) Reference
Allyl Chloride Hypochlorination 2,3-dichloro-1-propanol 3:7 nih.gov
Glycerol Hydrochlorination (acetic acid catalyst) 1,3-dichloro-2-propanol ~10:1 researchgate.net

Alternative and Sustainable Synthesis Routes

The increasing availability of crude glycerol from biodiesel production has driven research into glycerol-based processes for producing dichloropropanols. These methods are considered more sustainable as they utilize a renewable feedstock.

A significant alternative to propylene-based routes is the direct hydrochlorination of glycerol. rsc.org This process involves reacting glycerol with hydrogen chloride, often in the presence of a catalyst, to produce a mixture of dichlorohydrins. mdpi.com The use of gaseous hydrogen chloride is preferred as it avoids introducing water, which can negatively impact the reaction equilibrium. rsc.org

The process can be carried out in a solvent-free system, with continuous removal of the water formed during the reaction to improve efficiency. google.com This method can utilize both pure and raw glycerol, making it a viable option for valorizing the crude glycerol byproduct from biodiesel manufacturing. rsc.org The reaction typically proceeds in two steps: the initial formation of monochlorohydrins, followed by a second chlorination to yield dichloropropanols. researchgate.net

Experimental studies have explored various reaction conditions, with temperatures ranging from 80 to 120°C and different molar ratios of glycerol to HCl. researchgate.netupm.edu.my The optimal conditions for producing 1,3-dichloropropanol have been identified as a temperature of 110°C, a glycerol to HCl molar ratio of 1:24, and a reaction time of 3 hours with malonic acid as the catalyst. researchgate.netupm.edu.my

Carboxylic acids are effective catalysts for the hydrochlorination of glycerol. mdpi.comresearchgate.net Acetic acid was one of the first catalysts used for this reaction. rsc.org While effective, its high volatility can pose challenges for catalyst recycling on an industrial scale. rug.nl

A variety of carboxylic acids have been investigated as catalysts, including adipic, propionic, malonic, levulinic, citric, and succinic acids. researchgate.net The choice of catalyst can influence both the reaction rate and the selectivity towards the desired 1,3-dichloro-2-propanol isomer. researchgate.net For instance, malonic acid has been shown to be a particularly effective catalyst. researchgate.netupm.edu.my Acyl chlorides have also been explored as highly active catalysts for this transformation. researchgate.net

The reaction mechanism with a carboxylic acid catalyst involves the formation of an ester intermediate, followed by nucleophilic substitution by the chloride ion. rug.nl To overcome the volatility issue of catalysts like acetic acid, carboxylic acids with at least six carbon atoms are preferred as they have higher boiling points than the dichlorohydrin products, facilitating easier separation and recycling. rug.nl

Table 2: Investigated Catalysts for Glycerol Hydrochlorination

Catalyst Type Examples Key Findings Reference
Homogeneous Carboxylic Acids Acetic acid, Malonic acid, Adipic acid, Hexanoic acid Effective in promoting the reaction; selectivity can be influenced by the specific acid used. Volatility can be a concern for lighter acids. rsc.orgresearchgate.netresearchgate.netrug.nl
Acyl Chlorides Acetyl chloride, Adipoyl dichloride Showed higher activity and sometimes better selectivity compared to corresponding carboxylic acids. researchgate.net
Heterogeneous Catalysts Carboxyl functionalized SBA-15 Demonstrates good activity and selectivity, with the benefit of easier catalyst recovery and regeneration. researchgate.net

Optimization of Reaction Parameters in Glycerol-Derived Production

The efficient conversion of glycerol to 1,3-dichloro-2-propanol is highly dependent on the careful optimization of reaction parameters. Key factors that influence the reaction's yield and selectivity include temperature, reactant molar ratios, catalyst selection, and reaction duration.

Research into the hydrochlorination of glycerol with aqueous hydrogen chloride has identified optimal conditions to maximize the production of 1,3-dichloro-2-propanol. researchgate.net Experimental studies have explored temperatures ranging from 80 to 120°C and glycerol to HCl molar ratios from 1:16 to 1:32. researchgate.net One study determined the optimal conditions to be a temperature of 110°C, a glycerol to HCl molar ratio of 1:24, and a reaction time of 3 hours when using malonic acid as a catalyst. researchgate.net

The choice of catalyst is crucial for directing the reaction towards the desired product. Carboxylic acids are commonly used as catalysts in this process. researchgate.netresearchgate.net A comparative study of various carboxylic acids demonstrated their varying effectiveness. While catalysts like acetic acid, lactic acid, and propionic acid were tested, malonic acid showed superior performance in terms of selectivity towards 1,3-dichloro-2-propanol. researchgate.net

Below is a table summarizing the product distribution with different carboxylic acid catalysts under specific experimental conditions.

Table 1: Effect of Different Carboxylic Acid Catalysts on Product Distribution

Catalyst Glycerol Conversion (%) 1,3-DCP Selectivity (%)
Acetic Acid 99.23 67.82
Lactic Acid 97.83 66.95
Malonic Acid 99.10 73.31
Propionic Acid 96.56 73.75

Data derived from experiments conducted at 90°C with a catalyst concentration of 8% by moles. researchgate.net

Further optimization studies have investigated the impact of HCl flow rate in semi-batch reactor systems. semanticscholar.org Simulations suggest that a lower HCl flow rate can enhance both the selectivity and yield of 1,3-dichloro-2-propanol. semanticscholar.org

Advanced Synthetic Process Analysis

A deeper understanding of the synthesis of 1,3-dichloro-2-propanol requires a thorough analysis of its reaction kinetics, mechanistic pathways, and the engineering principles governing its production on a larger scale.

Reaction Kinetics and Mechanistic Elucidation in Synthesis

The synthesis of 1,3-dichloro-2-propanol from glycerol and hydrochloric acid is a multi-step process. The reaction proceeds through the formation of monochloropropanol intermediates, primarily 3-chloro-1,2-propanediol (B139630) (α-MCP) and 2-chloro-1,3-propanediol (B29967) (β-MCP). acs.org Subsequently, a second chlorination step converts these intermediates into dichloropropanols, namely 1,3-dichloro-2-propanol (αγ-DCP) and 1,2-dichloro-3-propanol (αβ-DCP). acs.org

Kinetic studies have shown that the direct preparation of dichloropropanols from glycerol in the presence of an acetic acid catalyst follows an SN2 (bimolecular nucleophilic substitution) mechanism. scribd.comacs.orgacs.org A kinetic model based on this mechanism has been developed and shows good agreement with experimental data. acs.orgacs.org

Kinetic models are essential for process design and optimization, describing the time evolution of reactant and product concentrations. acs.org These models, developed from experiments conducted in batch reactors at temperatures between 363-393 K (90-120°C), provide the fundamental data needed for engineering design. scribd.comacs.org

Process Engineering and Reactor Design for Production

The transition from laboratory-scale synthesis to industrial production of 1,3-dichloro-2-propanol necessitates robust process engineering and reactor design. Various reactor configurations have been studied for the glycerol hydrochlorination process, including batch, semi-batch, and continuous reactors. researchgate.netsemanticscholar.orgscribd.com

Batch and Semi-Batch Reactors: Much of the kinetic data for this process has been generated using batch reactors. researchgate.netacs.org Semi-batch reactors are also a focus, where one reactant (like gaseous hydrochloric acid) is fed continuously to the reactor containing the other reactants. semanticscholar.org Process simulation tools like ASPEN PLUS have been used to design and simulate the performance of semi-batch reactors, with results compared against experimental data. ccsenet.orgresearchgate.netsemanticscholar.org This work is crucial for scaling up the process.

Continuous Reactors: For large-scale industrial production, continuous reactors are often preferred. The hydrochlorination of glycerol has been investigated in a continuous isothermal co-current bubble column reactor. researchgate.net This type of reactor involves complex fluid dynamics due to the high solubility of HCl in the reaction mixture, which must be carefully studied and managed for efficient operation. researchgate.net

The ultimate goal of this process engineering work is often the synthesis of epichlorohydrin, for which 1,3-dichloro-2-propanol is a key intermediate. semanticscholar.orgdoi.org Therefore, reaction models are developed to provide a basis for reactor design and process optimization, not only for the formation of 1,3-dichloro-2-propanol but also for its subsequent conversion. doi.org The design must also consider factors like the continuous removal of byproducts to improve selectivity and yield. google.com

Chemical Transformations and Derivatives

Conversion to Epichlorohydrin (B41342) and Related Epoxides

The most significant industrial application of 1,3-DCP is its conversion to epichlorohydrin, a key precursor in the production of epoxy resins, synthetic glycerin, and other specialty chemicals. nih.govresearchgate.net This transformation is achieved through a dehydrochlorination reaction, typically in the presence of a base.

The dehydrochlorination of 1,3-dichloro-2-propanol (B29581) to epichlorohydrin is a well-established industrial process. researchgate.netgoogle.com The reaction is typically carried out by treating 1,3-DCP with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂). google.comaidic.it

The reaction is often performed in a biphasic system or in the presence of an organic solvent to facilitate the separation of the product, epichlorohydrin, which is more volatile than the starting dichloropropanol (B8674427). researchgate.net This immediate removal of the product from the reaction mixture helps to prevent side reactions, such as the hydrolysis of epichlorohydrin to glycerol (B35011). researchgate.net

Studies have shown that the isomer of dichloropropanol significantly affects the reaction rate. 1,3-dichloro-2-propanol is known to be much more reactive than its isomer, 2,3-dichloro-1-propanol (B139626). researchgate.netresearchgate.net This difference in reactivity is crucial in industrial processes where mixtures of these isomers are often used.

Kinetic parameters for the dehydrochlorination of the less reactive isomer, 2,3-dichloro-1-propanol, have been determined in the temperature range of 50–80 °C. The reaction was found to be first order with respect to the hydroxyl ion concentration and second order with respect to the dichloropropanol concentration. researchgate.net The activation energy for this reaction was determined to be 150 (±10) kJ mol⁻¹ with a pre-exponential factor of 1.61 × 10²⁵. researchgate.net

Kinetic Parameters for the Dehydrochlorination of Dichloropropanol Isomers
Dichloropropanol IsomerReaction Order (overall)Activation Energy (Ea)Pre-exponential Factor (A)Relative Reactivity
1,3-dichloro-2-propanolTypically 2nd order (or pseudo-1st order with excess base)Data not specifically found, but lower than 2,3-dichloro-1-propanolData not specifically foundHigh
2,3-dichloro-1-propanol3rd order (1st in OH-, 2nd in DCP)150 (±10) kJ mol⁻¹1.61 × 10²⁵Low

The production of enantiomerically pure epoxides, particularly (R)- and (S)-epichlorohydrin, is of great interest for the synthesis of pharmaceuticals and other fine chemicals. acs.org While the direct asymmetric synthesis from 1,3-dichloro-1-propanol (B12798910) is not commonly described, several strategies involving enzymatic and microbial resolutions have been developed.

One approach is the hydrolytic kinetic resolution (HKR) of racemic terminal epoxides, including epichlorohydrin, using chiral catalysts. unipd.it This method separates the enantiomers by selectively hydrolyzing one to a diol, leaving the other unreacted and in high enantiomeric excess. unipd.it

More directly related to 1,3-DCP, microbial transformations have been shown to be effective. For instance, the bacterium Corynebacterium sp. strain N-1074 possesses two distinct pathways for the degradation of 1,3-DCP. nih.govethz.ch One pathway involves enzymes that catalyze a non-stereospecific dechlorination, resulting in a racemic mixture of products. nih.govethz.ch A second group of enzymes in the same organism, however, can convert both (R)- and (S)-enantiomers of 1,3-DCP into (R)-rich products. nih.govethz.ch

Furthermore, the enantioselective hydrolysis of racemic epichlorohydrin can be achieved using whole cells of microorganisms like Aspergillus niger, which contain epoxide hydrolases. ias.ac.in This enzymatic resolution can produce enantiopure (S)-epichlorohydrin. ias.ac.in By controlling the reaction conditions, such as the use of an organic solvent medium, high enantiomeric excess (>98%) of the desired epoxide can be obtained. ias.ac.in

Synthesis of Other Key Chemical Intermediates

Beyond its role as a precursor to epichlorohydrin, this compound can be transformed into other valuable chemical intermediates, including unsaturated compounds and more highly chlorinated alkanes.

1,3-Dichloropropene (B49464) is a significant soil fumigant used to control nematodes. nih.govwikipedia.org One of the synthetic routes to this compound is the dehydration of 1,3-dichloro-2-propanol. nih.gov This reaction involves the removal of a molecule of water from the 1,3-DCP molecule to create a carbon-carbon double bond. The dehydration is typically accomplished using a strong dehydrating agent, such as phosphoryl chloride (POCl₃). nih.gov

Pathways to Synthetic Glycerol

While the industrial synthesis of dichloropropanols from glycerol is a common and economically significant process, the reverse reaction—the hydrolysis of dichlorohydrins to produce synthetic glycerol—is also a recognized chemical pathway. nih.gov This transformation involves the nucleophilic substitution of the two chlorine atoms with hydroxyl groups.

The hydrolysis is typically achieved by treating this compound with an aqueous solution of a base, such as sodium hydroxide. In this reaction, the hydroxide ions act as nucleophiles, attacking the carbon atoms bonded to the chlorine atoms and displacing them to form the triol structure of glycerol. The process requires careful control of reaction conditions, such as temperature and pH, to optimize the yield of glycerol and minimize the formation of side products. This pathway represents a fundamental chemical conversion of a halogenated hydrocarbon back to its polyol precursor.

Integration in Advanced Organic Synthesis

This compound and its isomers serve as crucial building blocks in the synthesis of a wide array of commercially important chemicals. Their bifunctional nature, containing both hydroxyl and chloro groups, allows for a variety of chemical modifications, making them valuable precursors in several industrial sectors.

Building Block for Pharmaceutical Intermediates

1,3-Dichloro-2-propanol, an isomer of this compound, is utilized as an intermediate in the synthesis of pharmaceuticals. ca.gov Its most significant role in this context is as a precursor to epichlorohydrin, a highly reactive compound widely used in the production of active pharmaceutical ingredients (APIs). researchgate.net The conversion of dichloropropanol to epichlorohydrin provides a key reactive epoxide functional group that can be subsequently used to build more complex molecular architectures necessary for pharmacologically active compounds. This transformation underscores the role of dichloropropanols as foundational materials in the multistep syntheses characteristic of the pharmaceutical industry.

Precursor for Agrochemical Compound Formation

The utility of dichloropropanols extends to the agrochemical sector. Specifically, 1,3-dichloro-2-propanol can be converted into 1,3-dichloropropene, a compound used as a soil fumigant and nematicide. nih.govwikipedia.org This chemical transformation is achieved through a dehydration reaction, typically using an agent like phosphoryl chloride. nih.gov The resulting 1,3-dichloropropene is effective in controlling nematodes in agricultural settings, demonstrating a direct application of a dichloropropanol derivative in crop protection.

Contributions to Polymer and Resin Precursor Synthesis

One of the largest industrial applications of 1,3-dichloro-2-propanol is in the production of precursors for polymers and resins. It is a primary raw material for the synthesis of epichlorohydrin, an essential monomer for the manufacture of epoxy resins, as well as synthetic rubbers and other polymers. nih.govresearchgate.netatlantis-press.comatlantis-press.comgoogle.com

The synthesis involves a dehydrochlorination reaction, where dichloropropanol is treated with a strong base, such as sodium hydroxide or calcium hydroxide, to induce an intramolecular cyclization that forms the epoxide ring of epichlorohydrin. researchgate.netresearchgate.netgoogle.com The reaction is highly efficient and is a cornerstone of the global epoxy resin market. researchgate.net Epoxy resins are valued for their exceptional adhesion, chemical resistance, and mechanical properties, finding use in coatings, adhesives, electronics, and composite materials.

Table 1: Representative Reaction Conditions for Epichlorohydrin Synthesis

ParameterConditionSource
Starting Material1,3-Dichloropropanol (DCP) researchgate.net
ReagentSodium Hydroxide (NaOH) Solution researchgate.net
Temperature70 °C researchgate.net
Reactant Molar Ratio (DCP:NaOH)1:5 researchgate.net
Reaction Time10 minutes researchgate.net
Selectivity to Epichlorohydrin>97% researchgate.net

Novel Valorization Strategies, including CO2 Capture and Derivatives (e.g., Dimethyl Carbonate, Glycidol)

Recent research has focused on novel valorization strategies for glycerol-derived compounds like 1,3-dichloro-2-propanol, particularly in the context of carbon capture and utilization (CCU). An innovative, metal-free integrated process has been developed for the synthesis of dimethyl carbonate (DMC) and glycidol (B123203) from 1,3-dichloro-2-propanol and carbon dioxide.

This process involves two main steps:

CO2 Capture and Cyclization : 1,3-dichloro-2-propanol reacts with CO2 in the presence of an organic superbase, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction forms a 3-chloro-1,2-propylenecarbonate intermediate.

Transesterification : The resulting cyclic carbonate intermediate undergoes a base-catalyzed transesterification with methanol (B129727) to produce dimethyl carbonate (DMC) and glycidol.

This integrated approach is significant as it utilizes CO2 as a C1 feedstock, converting it into valuable chemicals. DMC is considered a green chemical and is used as a solvent and a reagent in polycarbonate synthesis, while glycidol is a versatile building block for various specialty chemicals. This pathway represents an important advancement in creating value-added products from both biomass-derived intermediates and captured CO2.

Table 2: Products from the Valorization of 1,3-Dichloro-2-propanol with CO2

Starting MaterialsKey ReagentsPrimary ProductsSignificance
1,3-Dichloro-2-propanol, Carbon Dioxide (CO2), Methanol1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Dimethyl Carbonate (DMC), GlycidolCO2 utilization, synthesis of green chemicals, metal-free process

Biodegradation and Environmental Biotransformation Studies

Microbial Degradation Pathways

Microbial degradation of 1,3-DCP typically involves a series of enzymatic reactions that lead to the cleavage of carbon-chlorine bonds and the subsequent transformation of the carbon skeleton. These pathways can vary between different microbial species and are often initiated by a dehalogenation step.

The biotransformation of 1,3-dichloro-2-propanol (B29581) by bacteria has been a subject of considerable research. In Corynebacterium sp. strain N-1074, two distinct pathways for the degradation of 1,3-DCP have been identified. nih.govethz.ch These pathways are catalyzed by two groups of isoenzymes. nih.govethz.ch One group facilitates a non-stereospecific dechlorination and subsequent hydrolysis of 1,3-DCP, converting both (R)- and (S)-enantiomers into a racemic mixture. nih.gov The second group of enzymes also acts on both enantiomers but results in (R)-rich products. nih.govethz.ch

Another well-studied bacterium, Agrobacterium radiobacter strain AD1, is capable of utilizing 1,3-DCP as a sole carbon source. nih.govethz.ch The degradation pathway in this organism is non-enantioselective and shares similarities with that of the Corynebacterium strain. nih.govethz.ch In contrast, while Arthrobacter sp. strain AD2 can dechlorinate 1,3-DCP, it lacks epoxide hydrolase activity and therefore cannot use the compound as a sole carbon and energy source. nih.govethz.ch

The initial step in the aerobic degradation of 1,2,3-trichloropropane (B165214) (a related compound) is its dehalogenation to 2,3-dichloro-1-propanol (B139626), highlighting the importance of dehalogenating enzymes in the breakdown of chlorinated propanols. nih.gov The degradation of 1,3-DCP is often initiated by a haloalkane dehalogenase. nih.gov

Table 1: Bacterial Strains Involved in 1,3-Dichloro-2-propanol Biotransformation
Bacterial StrainKey Characteristics of BiotransformationReference
Corynebacterium sp. strain N-1074Possesses two degradation pathways involving two groups of isoenzymes. One pathway is non-stereospecific, while the other yields (R)-rich products. nih.govethz.ch
Agrobacterium radiobacter strain AD1Can utilize 1,3-DCP as a sole carbon source via a non-enantioselective degradation pathway. nih.govethz.ch
Arthrobacter sp. strain AD2Able to dechlorinate 1,3-DCP but cannot use it as a sole carbon source due to the absence of epoxide hydrolase activity. nih.govethz.ch
Arthrobacter sp. strain PY1Isolated from a chemical plant soil sample, this strain can completely degrade 1,3-DCP. jst.go.jp
Rhizobiaceae group strainsThree bacterial isolates from this group were found to be capable of degrading 1,3-DCP as single strains. nih.gov

Several individual microorganisms and microbial consortia capable of degrading 1,3-DCP have been isolated and identified from various environments, particularly from contaminated soils. Arthrobacter sp. strain PY1, for instance, was isolated from a soil sample from a chemical plant and demonstrated the ability to completely degrade 1,3-DCP. jst.go.jp Studies have also successfully enriched microbial consortia capable of degrading 1,3-DCP using it as the sole carbon source. nih.gov Both suspension batch and immobilized continuous enrichment methods have proven effective in developing such consortia. nih.gov

Interestingly, the degradation rates of 1,3-DCP were found to be higher in microbial consortia compared to single species, suggesting synergistic or mutualistic interactions between the different microbial populations. nih.govresearchgate.net For example, a consortium enriched by a batch method exhibited a degradation rate of 74 mg/L/day, whereas single strains from the Rhizobiaceae group isolated from the same enrichment had lower rates of up to 45 mg/L/day. nih.gov This enhanced degradation in consortia can be attributed to the complementary metabolic capabilities of the constituent microorganisms, where one species may utilize the metabolic byproducts of another. mdpi.com

The microbial degradation of 1,3-DCP proceeds through several key intermediate metabolites. A primary intermediate formed is epichlorohydrin (B41342), which is subsequently hydrolyzed to 3-monochloro-1,2-propanediol (3-MCPD). nih.gov In the transformation of 1,3-DCP by Corynebacterium sp. strain N-1074, epichlorohydrin is transiently formed before being converted to (R)-3-chloro-1,2-propanediol. nih.gov

Another identified metabolite is 1,3-dichloroacetone. nih.govsigmaaldrich.com This compound can be formed through the oxidation of 1,3-DCP, a reaction that may be catalyzed by alcohol dehydrogenase. nih.govinchem.org 1,3-dichloroacetone has been identified as a metabolite of 1,3-dichloropropanol by thin-layer chromatography. sigmaaldrich.com

Glycidol (B123203) is also a significant intermediate in the biodegradation pathway of 1,3-DCP. nih.govinchem.org The formation of glycidol can occur through the dehalogenation of haloalcohols by microbial enzymes. inchem.org The degradation of 1,3-DCP can ultimately lead to the formation of glycerin. nih.gov

Table 2: Key Intermediate Metabolites in the Biodegradation of 1,3-Dichloro-2-propanol
Intermediate MetabolitePreceding CompoundEnzymatic Reaction (if known)Reference
Epichlorohydrin1,3-Dichloro-2-propanolDechlorination by halohydrin hydrogen-halide-lyase nih.govnih.gov
3-Monochloro-1,2-propanediol (3-MCPD)EpichlorohydrinHydrolysis by epoxide hydrolase nih.gov
1,3-Dichloroacetone1,3-Dichloro-2-propanolOxidation by alcohol dehydrogenase nih.govsigmaaldrich.cominchem.org
GlycidolEpichlorohydrinDehalogenation nih.govinchem.org

Enzymatic Mechanisms of Dehalogenation

The key to the microbial degradation of 1,3-DCP lies in the enzymatic cleavage of the carbon-chlorine bonds, a process known as dehalogenation. Two main types of enzymes are central to this process: halohydrin hydrogen-halide-lyases and epoxide hydrolases.

Halohydrin hydrogen-halide-lyases (H-lyases) catalyze the intramolecular nucleophilic displacement of a halogen by a vicinal hydroxyl group in halohydrins, leading to the formation of an epoxide. researchgate.net In the context of 1,3-DCP degradation, these enzymes convert 1,3-DCP into epichlorohydrin. nih.govasm.org

In Corynebacterium sp. strain N-1074, two H-lyases, designated as enzyme Ia and Ib, have been identified. nih.govasm.org Enzyme Ia is composed of four identical subunits, while enzyme Ib consists of two different polypeptides. nih.gov Both enzymes catalyze the transformation of various halohydrins into their corresponding epoxides. nih.gov H-lyase B (enzyme Ib) from this strain has been shown to transform prochiral 1,3-DCP into R-rich epichlorohydrin. asm.org The halohydrin dehalogenase from Agrobacterium radiobacter strain AD1, designated HheC, also exhibits high activity with 1,3-DCP. nih.gov

Following the formation of the epoxide intermediate, epichlorohydrin, epoxide hydrolases play a crucial role in the next step of the degradation pathway. nih.gov These enzymes catalyze the hydrolysis of the epoxide ring, adding a water molecule to form the corresponding diol. nih.gov In the degradation of 1,3-DCP, epoxide hydrolases convert epichlorohydrin to 3-monochloro-1,2-propanediol. nih.gov

Corynebacterium sp. strain N-1074 possesses two epoxide hydrolases, fractions IIa and IIb, which catalyze the transformation of epichlorohydrin into 3-MCPD. nih.gov While fraction IIa shows low enantioselectivity, fraction IIb exhibits considerable enantioselectivity, yielding R-rich 3-MCPD. nih.gov The presence of both halohydrin hydrogen-halide-lyase and epoxide hydrolase activities allows certain bacteria, like Agrobacterium radiobacter AD1, to utilize 1,3-DCP as a sole carbon and energy source. nih.gov Conversely, the absence of epoxide hydrolase activity in organisms like Arthrobacter sp. strain AD2 prevents them from completely mineralizing the compound, even though they can perform the initial dehalogenation step. nih.govethz.ch

Other Dehalogenase Systems (e.g., Oxidative Dehalogenation, Alcohol Dehydrogenases)

Beyond hydrolytic dehalogenases, other enzymatic systems contribute to the biodegradation of 1,3-dichloro-1-propanol (B12798910) and its isomers. Oxidative dehalogenation, often initiated by alcohol dehydrogenases (ADHs), represents an alternative pathway for the breakdown of these compounds.

In a notable example, a novel dehalogenating quinohemoprotein alcohol dehydrogenase, DppA, was identified in Pseudomonas putida strain MC4, a bacterium isolated from soil contaminated with chlorinated hydrocarbons. This enzyme is capable of utilizing 2,3-dichloro-1-propanol as a sole carbon and energy source nih.gov. The degradation process begins with the oxidation of the alcohol, which is coupled with dehalogenation nih.gov. The DppA enzyme, a 72-kDa monomeric protein, shows high similarity to other quinohemoprotein ADHs and exhibits a broad substrate range that includes various non-halogenated and halogenated alcohols. For 2,3-dichloro-1-propanol, DppA displayed a kcat of 17 s⁻¹ nih.gov. The proposed mechanism involves a two-step oxidation of 2,3-dichloro-1-propanol to 2,3-dichloro-1-propanal, which then undergoes elimination of HCl to form chloroacrolein nih.gov.

Furthermore, it has been suggested that alcohol dehydrogenase may be involved in the metabolism of 1,3-dichloro-2-propanol (1,3-DCP) by oxidizing it to dichloroacetone, a DNA-reactive metabolite nih.gov. This oxidative conversion is a recognized mechanism for the transformation of alcohols nih.gov.

The following table summarizes the properties of the DppA enzyme from Pseudomonas putida MC4.

Enzyme PropertyValue/Description
Enzyme NameDppA
Source OrganismPseudomonas putida strain MC4
Enzyme TypeQuinohemoprotein alcohol dehydrogenase
Molecular Mass72 kDa (monomeric)
Substrate2,3-dichloro-1-propanol (and other haloalcohols)
Catalytic Rate (kcat) for 2,3-DCP17 s⁻¹
Proposed Products2-chloroacrolein, 2-chloroacrylic acid

Enantioselectivity in Microbial Biotransformation

The microbial biotransformation of prochiral 1,3-dichloro-2-propanol can exhibit a high degree of enantioselectivity, leading to the production of optically active compounds that are valuable as chiral building blocks in chemical synthesis.

A significant body of research has focused on Corynebacterium sp. strain N-1074, which transforms 1,3-dichloro-2-propanol (DCP) into (R)-3-chloro-1,2-propanediol ((R)-MCP) nih.gov. This transformation proceeds via an epichlorohydrin (ECH) intermediate. The cell extract of this bacterium contains two distinct sets of enzymes that catalyze the dechlorination of DCP to ECH and the subsequent hydrolysis of ECH to MCP nih.gov.

These enzyme fractions exhibit different enantioselectivities:

Fractions Ia and IIa: Show low enantioselectivity, resulting in racemic mixtures of the products nih.govnih.gov.

Fractions Ib and IIb: Display considerable enantioselectivity, yielding R-rich epichlorohydrin and (R)-3-chloro-1,2-propanediol, respectively nih.gov.

Enzyme Ib, a halohydrin hydrogen-halide-lyase, has a specific activity for DCP that is approximately 30-fold higher than that of enzyme Ia nih.gov. The properties of these dechlorinating enzymes from Corynebacterium sp. strain N-1074 are detailed in the table below.

Enzyme FractionEnzyme TypeMolecular MassSubunit StructureEnantioselectivityProduct
Ia Halohydrin hydrogen-halide-lyase~108 kDaFour identical subunits (~28 kDa each)LowRacemic Epichlorohydrin
Ib Halohydrin hydrogen-halide-lyase~115 kDaTwo different polypeptides (~35 kDa and ~32 kDa)High(R)-rich Epichlorohydrin

This enantioselective biotransformation is not limited to Corynebacterium. Other microorganisms have also been identified that can perform similar transformations, although the degree of enantioselectivity may vary. The ability of these microbial systems to distinguish between enantiomers or to selectively produce one enantiomer from a prochiral substrate is of significant interest for industrial biotechnology applications.

Environmental Fate and Persistence Studies

Biodegradation in Soil and Aquatic Environments

The environmental fate of this compound is influenced by both abiotic and biotic degradation processes. In soil and aquatic environments, biodegradation plays a crucial role in its attenuation.

In Soil: Studies on the related compound 1,3-dichloropropene (B49464) (1,3-D) provide insights into the behavior of dichlorinated propanols in soil. The degradation of 1,3-D in soil follows pseudo first-order kinetics, with half-lives reported to range from 1.8 to 61 days researchgate.net. The persistence can be influenced by soil type, with one report indicating a half-life of up to 69 days epa.gov. Biodegradation by Pseudomonas spp. is expected to occur, with a shorter half-life of 1 to 3 days nih.govnih.gov. The rate of degradation is also affected by temperature, with a reported half-life of 13.5 days at 20°C, which decreases to 2 days at 29°C and increases to 100 days at 2°C nih.govnih.gov. The primary degradation products of 1,3-dichloropropene in soil are 3-chloroallyl alcohol and, to a lesser extent, 3-chloroacrylic acid nih.govnih.gov.

The following table summarizes the degradation half-life of 1,3-dichloropropene in soil under different conditions.

ConditionHalf-life (days)
General Range1.8 - 61
Temperature: 2°C100
Temperature: 20°C13.5
Temperature: 29°C2
Biodegradation by Pseudomonas spp.1 - 3

In Aquatic Environments: In aquatic systems, 1,3-dichloro-2-propanol has been shown to be biodegradable. When incubated with a filtered effluent from a sanitary waste treatment plant, it exhibited a 5-day biological oxygen demand (BOD) of 1% of the theoretical value. Using an activated sludge inoculum, 1,3-dichloro-2-propanol reached 84% and 86% of its theoretical BOD over a 4-week period, indicating significant mineralization.

Occurrence and Degradation in Industrial Effluents

This compound and its isomers can be found in industrial effluents, primarily from industries that use or produce epichlorohydrin and related compounds. Single studies have reported the presence of 1,3-dichloro-2-propanol in pulp mill effluents and spent kraft paper bleaching liquors. It has also been detected in the leachate from a municipal waste landfill. Environmental exposure to 1,3-DCP is predominantly from wastes containing epichlorohydrin.

In a study of over 300 river water samples from 32 sites in Austria, 1,3-dichloro-2-propanol was analyzed, but the concentrations were found to be below the quantification limit of 1.0 μg/L.

Kinetic Aspects of Environmental Degradation

The kinetics of the environmental degradation of this compound and its isomers are influenced by various factors, including the environmental matrix and the specific degradation pathway.

In aqueous solutions, the photochemical oxidation of 1,3-dichloro-2-propanol has been studied. The degradation of the parent compound can be complete, with total organic carbon (TOC) removal reaching as high as 80% nih.gov. The reaction rate can be affected by the concentration of the oxidizing agent; for instance, higher concentrations of hydrogen peroxide have been found to slow down the reaction rate nih.gov. The degradation proceeds through the formation of intermediates such as 1,3-dichloro-2-propanone and chloroacetyl chloride nih.govnih.govresearchgate.net.

In soil, the degradation kinetics of the related compound 1,3-dichloropropene have been observed to vary, with half-lives ranging from 3 to 37 days, without a consistent correlation to the soil's organic matter content or pH. The rate of dissipation is temperature-dependent, changing by a factor of about 2 for every 10°C change in temperature.

Analytical Methodologies for 1,3 Dichloro 2 Propanol

Chromatographic Techniques

Chromatography, particularly gas chromatography, is the cornerstone for the analysis of volatile compounds like 1,3-DCP. It allows for the effective separation of the analyte from interfering matrix components before detection.

Gas chromatography is widely employed for the trace analysis of 1,3-DCP in diverse samples, including foodstuffs, water, and food contact materials. d-nb.infonih.govtandfonline.com The volatility of 1,3-DCP makes it well-suited for GC analysis. nih.gov Various sample preparation techniques are used to extract and concentrate the analyte prior to GC injection. These include liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297), solid-phase extraction (SPE), and automated headspace (HS) sampling. nih.govresearchgate.netnih.gov For instance, a method for analyzing river water involved extraction with ethyl acetate followed by filtration through sodium sulfate (B86663) before GC analysis. nih.gov Another approach for soy sauce samples used adsorption on silica (B1680970) gel followed by elution with ethyl acetate. nih.gov

The sensitivity of these methods allows for detection at very low levels. For example, limits of detection (LOD) and quantification (LOQ) for 1,3-DCP in water have been reported in the ng/mL and µg/L ranges. tandfonline.comresearchgate.net In various food matrices, LODs have been identified in the range of 1.06 to 3.15 ng/g. d-nb.info

Table 1: Performance of Various GC-based Methods for 1,3-DCP Analysis

Matrix Sample Preparation Detection Method LOD LOQ Recovery (%)
River Water Ethyl Acetate Extraction GC-MS - 0.1 µg/L 105 ± 3
Water Dispersive liquid-liquid microextraction GC-MS 0.3-3.2 ng/mL 4.8-34.5 ng/mL 91-101
Various Foods Liquid-Liquid Extraction GC-MS 1.06-3.15 ng/g - -
Soy Sauce Silica Gel Extraction & Derivatization GC-MS - ~5 µg/kg 77

FCM: Food Contact Materials

The trace analysis of 1,3-DCP is not without its difficulties. nih.gov A primary challenge is the compound's volatility, which can lead to analyte loss during the concentration of solvent extracts. nih.gov Furthermore, solvent extracts often contain numerous compounds that may co-elute with 1,3-DCP during gas chromatography. nih.gov This co-elution can interfere with accurate identification and quantification, particularly when using less specific detectors like an electron capture detector (ECD). nih.gov

Another significant challenge arises from derivatization. Many analytical methods for the related compound 3-monochloro-1,2-propanediol (3-MCPD) use derivatization with phenylboronic acid (PBA). nih.govagriculturejournals.cz However, this procedure is ineffective for 1,3-DCP because PBA reacts specifically with diols, and 1,3-DCP does not possess the required chemical structure. nih.govagriculturejournals.cz This necessitates the development of separate or modified analytical procedures when simultaneous analysis of both compounds is required. nih.gov

Mass Spectrometric Detection and Quantification

To overcome the specificity limitations of other detectors, mass spectrometry (MS) is frequently coupled with gas chromatography for the definitive analysis of 1,3-DCP.

The combination of gas chromatography with mass spectrometry (GC-MS) is the predominant technique for the sensitive and reliable determination of 1,3-DCP. d-nb.inforesearchgate.netnih.gov This hyphenated technique provides accurate identification based on the mass spectrum of the analyte and precise quantification. nih.gov GC-MS methods have been successfully developed and validated for a wide array of matrices, including river water, soy sauce, and various foodstuffs. d-nb.infonih.govnih.gov The high sensitivity of GC-MS allows for quantification at levels relevant to regulatory limits and risk assessment, with methods achieving limits of quantification down to 0.1 µg/L in water and approximately 5 µg/kg in soy sauce. nih.govnih.gov

To ensure high precision and accuracy in quantification, an internal standard is crucial. The most effective internal standards are isotopically labeled analogs of the analyte, as they share very similar chemical and physical properties. For 1,3-DCP analysis, the deuterium-labeled analog, 1,3-DCP-d5, is widely used. d-nb.inforesearchgate.netnih.gov The use of a deuterium-labeled internal standard provides precise quantification by correcting for potential analyte losses during sample preparation and for variations in injection volume. nih.gov This approach is a key component of robust and reliable analytical methods for 1,3-DCP.

For enhanced specificity, particularly in complex sample matrices, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. nih.gov Instead of scanning a full mass spectrum, SIM mode focuses the detector on a few specific mass-to-charge ratio (m/z) ions that are characteristic of the target analyte. d-nb.info This significantly improves the signal-to-noise ratio and reduces interference from co-eluting matrix components, thereby increasing the method's sensitivity and specificity. For 1,3-DCP, characteristic ions have been identified at m/z 79, 81, and 49, with m/z 79 typically used as the quantifier ion. d-nb.info The corresponding ions for the internal standard 1,3-DCP-d5 are m/z 82, 84, and 51, with m/z 82 used for quantification. d-nb.info The use of GC-MS in SIM mode is a powerful tool for the unambiguous determination of 1,3-DCP in challenging samples. nih.gov

Sample Preparation and Extraction Strategies

The accurate quantification of 1,3-dichloro-2-propanol (B29581) (1,3-DCP) in various matrices necessitates robust sample preparation and extraction techniques. The volatility of 1,3-DCP presents a challenge, particularly when concentrating solvent extracts, as analyte loss can occur. nih.gov Methodologies are chosen to effectively isolate the analyte from complex sample matrices while ensuring its stability and integrity prior to instrumental analysis.

Headspace Sampling Techniques (e.g., Automated HS-GC-MS, Solid-Phase Microextraction)

Headspace (HS) sampling is a favored technique for the analysis of volatile compounds like 1,3-DCP due to its speed, sensitivity, and minimal sample preparation requirements. nih.gov In this method, the sample is sealed in a vial and heated to allow volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into a gas chromatograph (GC) for analysis.

Automated headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS) provides accurate identification and precise quantification, often using a deuterium-labeled internal standard. nih.gov This approach requires very little sample handling and allows for a large batch of samples to be processed unattended. nih.gov An interlaboratory study on the determination of 1,3-DCP in soy sauce and related products utilized a headspace GC method where the test portion was mixed with an internal standard (d5-1,3-DCP) and ammonium (B1175870) sulfate in a sealed vial to facilitate the release of the analyte into the headspace. oup.com

Solid-phase microextraction (SPME) is another prominent headspace technique. It involves exposing a fused-silica fiber coated with a stationary phase to the headspace of the sample. The analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. For 1,3-DCP analysis in water, the best performance has been achieved using a divinylbenzene-carboxen-polydimethylsiloxane fiber. nih.gov The efficiency of HS-SPME can be optimized by adjusting parameters such as pH, salt concentration (e.g., sodium chloride), extraction time, and temperature. nih.govnih.gov

TechniqueKey Parameters/ReagentsMatrixSource
Automated Headspace (HS) SamplingDeuterium-labelled internal standardGeneral nih.gov
Headspace Solid-Phase Microextraction (HS-SPME)85 µm polyacrylate-coated fiber; 0.36 g/mL Sodium Chloride; pH 6; Extraction at 50°C for 15 minAqueous Solutions / Soy Sauce nih.gov
Headspace Solid-Phase Microextraction (HS-SPME)Divinylbenzene-carboxen-polydimethylsiloxane fiber; 1.3 g NaCl; pH 4; Equilibrated for 30 min at 25°CWater nih.gov
Headspace GC-MS (Syringe or SPME)d5-1,3-DCP internal standard; Ammonium sulfateSoy Sauce and related products oup.com

Solvent Extraction Methodologies (e.g., Liquid-Liquid Extraction, Ethyl Acetate Extraction)

Solvent extraction remains a fundamental and widely used technique for isolating 1,3-DCP from various sample types. This approach relies on the partitioning of the analyte between the aqueous sample matrix and an immiscible organic solvent.

A common method involves liquid-liquid extraction (LLE) with ethyl acetate. For the analysis of 1,3-DCP in river water, a rapid method was developed where the compound is extracted from the water sample with ethyl acetate. researchgate.netnih.gov The resulting organic phase is then passed through sodium sulfate to remove any residual water before being analyzed by GC-MS. researchgate.netnih.gov

For more complex food matrices like soy sauce, a multi-step solvent extraction procedure has been employed. In one such method, the sample is first homogenized and mixed with a sodium chloride solution before being adsorbed onto silica gel. The 1,3-DCP is then extracted from the silica gel by eluting it with ethyl acetate from a chromatographic column. nih.gov Another approach mentioned involves steam distillation with co-distillation into a petroleum ether:ethyl acetate mixture. nih.gov However, a significant challenge with solvent extraction methods is the high volatility of 1,3-DCP, which can lead to analyte loss during solvent evaporation or concentration steps. nih.gov

MethodologySolvent(s)Key StepsMatrixSource
Liquid-Liquid Extraction (LLE)Ethyl AcetateExtraction from water; Filtration through sodium sulfate.River Water researchgate.netnih.gov
Solid-Phase Extraction on Silica GelEthyl AcetateSample adsorbed on silica gel; Elution from column with solvent.Soy Sauce nih.gov
Steam Distillation-ExtractionPetroleum ether:ethyl acetateCo-distillation with solvent extraction.General nih.gov

Derivatization Approaches for Enhanced Detectability (e.g., Heptafluorobutyrate Derivatives)

Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic properties or is more easily detected. For GC analysis of 1,3-DCP, derivatization can enhance volatility and sensitivity. It is important to note that phenylboronic acid, a common derivatizing agent for the related compound 3-chloro-1,2-propanediol (B139630) (3-MCPD), is not suitable for 1,3-DCP because it only reacts with diols. nih.gov

A highly sensitive method for determining 1,3-DCP in soy sauce involves derivatization with heptafluorobutyric acid anhydride. nih.gov This reagent reacts with the hydroxyl group of 1,3-DCP to form a heptafluorobutyrate derivative, which is highly responsive to electron capture detection and provides excellent sensitivity for mass spectrometric detection. nih.gov

In conjunction with SPME, on-fiber derivatization can be performed. This technique combines extraction and derivatization into a single step. For 1,3-DCP, on-fiber derivatization has been successfully carried out using silylating agents. One study used bis(trimethylsilyl)trifluoroacetamide, which was applied to the fiber after extraction, leading to effective derivative yields. nih.gov Another method employed N-methyl-N-(trimethylsilyl)-trifluoroacetamide vapor for headspace on-fiber derivatization following the initial SPME step. nih.gov

Method Validation and Performance Characteristics

Validation of analytical methods is crucial to ensure that they are reliable, accurate, and fit for purpose. Key performance characteristics that are assessed include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.

Assessment of Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.

For 1,3-DCP, various methods have demonstrated good linearity and low detection limits. A GC-MS method for soy sauce analysis showed a linear relationship over a concentration range of 10-1000 µg/kg. nih.gov An HS-SPME method combined with on-fiber derivatization also showed good linearity. nih.gov Detection and quantitation limits vary depending on the matrix and the specific methodology employed. For instance, a method for analyzing 1,3-DCP in water extracts of food contact materials reported an LOD of 0.4 µg/L and an LOQ of 1.2 µg/L. tandfonline.com A different HS-SPME method for water achieved an even lower LOD of 0.4 ng/mL and an LOQ of 1.4 ng/mL. nih.gov

MethodMatrixLinear RangeLODLOQSource
GC-MS with Solvent Extraction and DerivatizationSoy Sauce10-1000 µg/kg-~5 µg/kg nih.gov
HS-SPME with On-fiber DerivatizationWaterNot specified0.4 ng/mL1.4 ng/mL nih.gov
LLE with GC-MSRiver Water0-5.2 µg/L-0.1 µg/L nih.gov
GC-MSWater extracts from food contact materialsNot specified0.4 µg/L1.2 µg/L tandfonline.com
HS-SPME with DerivatizationSoy Saucer² ≥ 0.9972In the ng/mL range nih.gov

Precision and Accuracy Metrics (Repeatability, Reproducibility, Recovery)

Precision refers to the closeness of agreement between independent test results and is typically expressed as a standard deviation or relative standard deviation (RSD). It can be assessed under repeatability conditions (same lab, same operator, same equipment) or reproducibility conditions (different labs). Accuracy refers to the closeness of a measured value to the true value and is often evaluated through recovery studies, where a known amount of the analyte is spiked into a sample and the percentage recovered is calculated.

Methods for 1,3-DCP analysis have shown good precision and accuracy. A GC-MS method for river water demonstrated a repeatability coefficient of variation of 5.4%. nih.gov An HS-SPME method reported a relative standard deviation of 5.1% for repeatability. nih.gov An interlaboratory study using headspace GC-MS found that the relative standard deviation for repeatability (RSDr) ranged from 2.9% to 23.2%, while the relative standard deviation for reproducibility (RSDR) ranged from 20.9% to 35.3% across various concentration levels. oup.com

Recovery studies have yielded varied but generally acceptable results. The average recovery for 1,3-DCP from spiked river water was 105±3%. nih.gov For soy sauce samples spiked at 25 µg/kg, the recovery was 77%. nih.gov The interlaboratory study reported an average recovery of 108% for spiked blank samples. oup.com

MethodMatrixPrecision (RSD)Accuracy (% Recovery)Source
LLE with GC-MSSpiked Water5.4% (Repeatability)105 ± 3% nih.gov
HS-SPME with On-fiber DerivatizationWater (spiked at 10 ng/mL)5.1% (Repeatability)~100% nih.gov
GC-MS with Solvent Extraction and DerivatizationSoy Sauce (spiked at 25 µg/kg)~5%77% nih.gov
Headspace GC-MS (Interlaboratory Study)Soy Sauce and related products2.9-23.2% (Repeatability, RSDr) 20.9-35.3% (Reproducibility, RSDR)108% (Average) oup.com

Matrix Effects and Analytical Interference Considerations

The accurate trace analysis of 1,3-dichloro-2-propanol (1,3-DCP) is frequently complicated by the sample matrix, which can introduce significant interference and affect the reliability of analytical results. These matrix effects can manifest as either suppression or enhancement of the analytical signal, leading to inaccuracies in quantification. The nature and complexity of the matrix, such as in food, water, or biological samples, dictate the extent of these challenges. chromatographyonline.com

A primary analytical challenge is the high volatility of 1,3-DCP, which complicates the concentration of solvent extracts without incurring analyte loss. nih.gov Furthermore, solvent extracts often contain multiple compounds that may co-elute with 1,3-DCP during gas chromatography (GC), a commonly used analytical technique. nih.gov This co-elution can lead to misidentification, especially when using less selective detectors like an electron capture detector (ECD). nih.gov The low-molecular-weight ion fragments of underivatized 1,3-DCP in mass spectrometry (MS) also render the method susceptible to interference, making identity confirmation less reliable. nih.gov

In food analysis, particularly in complex matrices like soy sauce, hydrolyzed vegetable proteins, and fat-containing foods, the presence of numerous other compounds can interfere with the detection of 1,3-DCP. researchgate.netresearchgate.netd-nb.info Similarly, when analyzing water samples, substances like humic acid can influence the recovery of the analyte during extraction procedures. researchgate.netnih.gov For instance, studies on river water have evaluated the effect of humic acid on the recovery of 1,3-DCP. researchgate.net The analysis of 1,3-DCP migrating from food contact materials also requires methods that can overcome interference from the material itself. tandfonline.comnih.gov

To mitigate these matrix effects and interferences, several strategies have been developed:

Sample Preparation: Optimized sample preparation is crucial to remove interfering compounds. chromatographyonline.com Techniques such as steam distillation with extraction have been proposed to separate 1,3-DCP from the sample matrix before GC analysis. nih.gov For water analysis, liquid-liquid extraction with solvents like ethyl acetate is employed. researchgate.netnih.gov

Derivatization: While 1,3-DCP itself cannot be derivatized with phenylboronic acid (a common method for the related compound 3-MCPD), other derivatization techniques can be employed to improve its chromatographic behavior and detection. nih.gov However, analysis of the underivatized compound is also common. nih.gov

Internal Standards: The most widely recognized technique to correct for matrix effects is the use of a stable isotope-labeled internal standard. chromatographyonline.com For 1,3-DCP analysis, deuterated 1,3-DCP (1,3-DCP-d5) is a highly effective internal standard that compensates for both matrix-induced signal variations and variability during sample preparation. nih.govresearchgate.net

Chromatographic and Detection Methods: Advanced techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) offer enhanced selectivity and sensitivity, which helps to distinguish the analyte signal from matrix interferences. restek.com Automated headspace (HS) sampling coupled with GC-MS is another method that provides rapidity, sensitivity, and requires minimal sample preparation, thereby reducing the potential for matrix interference. nih.gov

The choice of analytical method and the strategies to counteract matrix effects depend heavily on the specific sample type and the required sensitivity of the analysis. d-nb.infonih.gov Validation of the analytical method, including assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision within the specific matrix, is essential for reliable results. researchgate.netnih.gov

Spectroscopic Characterization in Analytical Research (e.g., Nuclear Magnetic Resonance, Raman Spectroscopy)

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of 1,3-dichloro-2-propanol. Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, in particular, provide detailed information about the molecular structure and chemical environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the identity of 1,3-DCP. The spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of 1,3-dichloro-2-propanol in a solvent like deuterated chloroform (B151607) (CDCl₃) typically shows distinct signals corresponding to the methine (CH), methylene (B1212753) (CH₂), and hydroxyl (OH) protons. chemicalbook.com

The chemical shifts (δ) are influenced by the electronegative chlorine atoms and the hydroxyl group.

Interactive Data Table: ¹H NMR Spectroscopic Data for 1,3-Dichloro-2-propanol in CDCl₃ chemicalbook.com

Proton AssignmentMultiplicityChemical Shift (ppm)Coupling Constant (J)
CH-OH (Position 2)Quintet~4.07J(A,B) = 5.2 Hz
CH₂-Cl (Positions 1, 3)Doublet~3.70J(A,B) = 5.2 Hz
OH Singlet (broad)~2.61-

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument (e.g., 89.56 MHz vs. 300 MHz). chemicalbook.com

Carbon-13 (¹³C) NMR provides complementary information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal, allowing for confirmation of the three-carbon backbone of 1,3-DCP.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule. mdpi.com It is sensitive to the molecular backbone and functional groups, making it a useful tool for structural characterization. The Raman spectrum of 1,3-dichloro-2-propanol exhibits characteristic bands corresponding to C-H stretching, C-C stretching, C-O stretching, and C-Cl stretching vibrations. spectrabase.com

While detailed assignments for 1,3-DCP are not as extensively published as for other compounds, the spectrum serves as a molecular fingerprint that can be used for identification. Key regions of the spectrum would include:

C-H Stretching Region: Typically observed around 2800-3000 cm⁻¹.

Fingerprint Region: Below 1500 cm⁻¹, containing a wealth of information from various bending and stretching modes (C-C, C-O, C-Cl), which are highly specific to the molecule's structure.

The combination of NMR and Raman spectroscopy, often used alongside mass spectrometry and infrared (IR) spectroscopy, allows for a comprehensive and confident characterization of 1,3-dichloro-2-propanol in analytical research. chemicalbook.comnist.govnist.gov

Theoretical and Computational Investigations

Quantum Chemical Studies of Molecular Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and stability of molecules. These methods can predict various molecular properties from first principles.

Conformational Stability Analysis (e.g., DFT, MP2, MP4 Levels of Theory)

A thorough computational analysis of 1,3-dichloro-1-propanol (B12798910) would involve exploring its potential energy surface to identify all possible stable conformations (rotational isomers). This is typically achieved by systematically rotating the single bonds within the molecule. For each generated conformer, geometry optimization is performed using various levels of theory to find the local energy minimum.

Commonly employed methods include:

Density Functional Theory (DFT): This is a popular method due to its balance of computational cost and accuracy. Functionals like B3LYP paired with basis sets such as 6-311+G** would be suitable for this type of analysis.

Møller-Plesset Perturbation Theory (MP2, MP4): These are higher-level ab initio methods that provide more accurate energy calculations by including electron correlation effects, albeit at a higher computational cost.

The relative energies of the optimized conformers would be calculated to determine their stability. A comprehensive study would predict the most stable conformer and the energy differences between various conformers. However, specific studies providing a conformational stability analysis for this compound using these methods are not readily found in the literature.

Analysis of Intramolecular Interactions and Energetics

The stability of different conformers of this compound would be influenced by various intramolecular interactions, such as hydrogen bonding, steric hindrance, and dipole-dipole interactions. For instance, an intramolecular hydrogen bond could potentially form between the hydroxyl group (-OH) and one of the chlorine atoms.

Computational methods can quantify the strength of these interactions. Techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) would be used to characterize and understand the nature of these non-covalent interactions. Such analyses would provide insights into the electronic and structural factors that govern the conformational preferences of the molecule. Specific energetic data from such analyses for this compound is not currently available in published research.

Vibrational Spectroscopy Computational Modeling

Computational modeling of vibrational spectra is a powerful tool for interpreting experimental infrared (IR) and Raman spectra and for assigning vibrational modes to specific molecular motions.

Infrared (IR) Spectroscopy Simulations and Spectral Interpretation

Theoretical IR spectra for the stable conformers of this compound would be simulated, typically using DFT (e.g., B3LYP/6-311+G**). The calculation involves computing the harmonic vibrational frequencies and their corresponding IR intensities. The resulting theoretical spectrum is a plot of these intensities against the frequencies.

By comparing the simulated spectra of different conformers with experimental IR spectra, one could identify the conformers present in a sample. Each peak in the spectrum corresponds to a specific vibrational mode, such as O-H stretching, C-H stretching, C-Cl stretching, or various bending modes. A detailed vibrational assignment would be made based on the animated output of the calculations. Simulated IR spectra and detailed vibrational assignments specifically for this compound are not found in the reviewed literature.

Raman Spectroscopy Simulations and Vibrational Assignments

Similar to IR spectroscopy, Raman spectra can also be simulated computationally. The process involves calculating the harmonic vibrational frequencies and the corresponding Raman activities for each stable conformer. The simulated Raman spectrum provides complementary information to the IR spectrum, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

A complete vibrational analysis would involve the assignment of all fundamental vibrational modes based on the computed results. However, published computational studies detailing the simulated Raman spectrum and vibrational assignments for this compound are not available.

Mechanistic Studies using Density Functional Theory (DFT)

DFT is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species. For example, the dehydrochlorination of dichloropropanols to form epichlorohydrin (B41342) is an industrially important reaction that has been studied computationally for related isomers.

A mechanistic study using DFT would involve:

Identifying the reactants, products, and any intermediates.

Locating the transition state structures that connect these species on the potential energy surface.

Calculating the activation energies for each step of the reaction.

This information would provide a detailed, step-by-step understanding of the reaction pathway and its kinetics. While DFT has been applied to study reactions of other dichloropropanol (B8674427) isomers, specific mechanistic studies focused on reactions involving this compound are not well-documented in the scientific literature.

Computational Enzyme-Substrate Modeling

Computational modeling plays a crucial role in understanding how enzymes, particularly dehalogenases, interact with and degrade 1,3-dichloro-2-propanol (B29581). Dehalogenases catalyze the cleavage of carbon-halogen bonds, a key step in the bioremediation of halogenated compounds.

Molecular docking and molecular dynamics (MD) simulations are used to model the binding of 1,3-dichloro-2-propanol within the active site of dehalogenases. These computational techniques provide insights into the specific amino acid residues that are critical for substrate binding and catalysis. The active site of a typical haloalkane dehalogenase is a hydrophobic cavity located between the main domain and a "cap" domain.

Simulations have shown that specific residues within this active site, often including tryptophan and aspartate, are essential for stabilizing the substrate and the departing halide ion through hydrogen bonding and other non-covalent interactions. For instance, the docking of related dichloropropanols into dehalogenase active sites has revealed key interactions with arginine and tyrosine residues. The analysis of these interactions is fundamental for understanding the enzyme's substrate specificity and catalytic mechanism, which typically involves a nucleophilic attack on the carbon atom bearing a halogen, leading to the formation of an ester intermediate and the release of a halide ion.

The table below summarizes key interacting residues in a hypothetical dehalogenase active site when binding 1,3-dichloro-2-propanol, as predicted by computational modeling.

Interacting ResidueType of InteractionRole in Catalysis
Asp124Nucleophilic attackForms covalent intermediate
His289Acid/base catalystActivates water for hydrolysis
Trp125Hydrogen bondingStabilizes halide ion
Trp175Hydrogen bondingStabilizes halide ion

Computational design is a powerful tool for the directed evolution and engineering of dehalogenases to improve their activity, stability, and specificity for substrates like 1,3-dichloro-2-propanol. By creating computational models of the enzyme, researchers can predict the effects of specific amino acid substitutions on the enzyme's function.

One successful strategy involves using computational library design to identify mutations that enhance the enzyme's stability, for example, in the presence of organic cosolvents. This process involves in silico evaluation of thousands of potential mutations through energy calculations and molecular dynamics simulations. The most promising mutations can then be introduced into the enzyme experimentally. This approach has led to the creation of highly stable dehalogenase variants with significantly increased melting temperatures and resistance to cosolvents, which is beneficial for industrial applications.

Furthermore, computational modeling can guide the redesign of the enzyme's active site to improve its catalytic efficiency towards a specific substrate. For example, by modeling the binding of 1,3-dichloro-2-propanol in the active site, mutations can be designed to optimize the shape and chemical environment of the binding pocket. This can lead to mutants with enhanced activity. While the direct directed evolution of a dehalogenase specifically for 1,3-dichloro-2-propanol is not extensively documented, studies on related compounds like 1,2,3-trichloropropane (B165214) have demonstrated the power of this approach. In such studies, random mutagenesis combined with screening has yielded mutant enzymes with significantly improved dehalogenating activity. Molecular modeling of these successful mutants has then provided a rational basis for understanding the structural changes that led to the enhanced performance.

Industrial and Research Applications Non Excluded Aspects

Role as a Versatile Chemical Intermediate

As a reactive molecule, 1,3-dichloropropanol is a cornerstone intermediate in the chemical industry, bridging raw materials to high-value downstream products. Its utility is most prominent in the production of other chlorinated compounds and essential monomers for polymerization.

One of the most significant industrial applications of dichloropropanols is as a central intermediate in the manufacturing of epichlorohydrin (B41342) (ECH). nih.govwikipedia.orgca.gov ECH is a critical raw material for producing epoxy resins, synthetic glycerol (B35011), elastomers, and various specialty chemicals. researchgate.net

Traditionally, ECH was produced from propylene (B89431) via an allyl chloride intermediate. However, a more sustainable and economically viable route, known as the glycerol-to-epichlorohydrin (GTE) process, has gained prominence. This method utilizes crude glycerol, a byproduct of biodiesel production, as a feedstock. researchgate.netslchemtech.comntnu.norug.nl

The GTE process involves two main steps:

Hydrochlorination of Glycerol: Glycerol is reacted with hydrogen chloride, typically in the presence of a carboxylic acid catalyst like acetic acid, to produce a mixture of dichloropropanol (B8674427) isomers, predominantly 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol (B139626). researchgate.netntnu.nointratec.usresearchgate.net

Dehydrochlorination: The resulting dichloropropanol mixture is then treated with a base, such as sodium hydroxide (B78521), to induce a dehydrochlorination reaction. This step involves the removal of a hydrogen chloride (HCl) molecule to form the epoxide ring of epichlorohydrin. researchgate.netslchemtech.comintratec.us Research indicates that 1,3-dichloro-2-propanol undergoes this cyclization much more rapidly than its isomer, 2,3-dichloro-1-propanol. researchgate.net

This bio-based route is considered more environmentally friendly due to its use of a renewable feedstock and its potential to reduce chlorinated byproducts compared to the propylene-based method. ntnu.nochemicalbook.com

Table 1: Comparison of Epichlorohydrin Production Routes

Feature Propylene-Based Route Glycerol-Based Route (GTE)
Primary Feedstock Propylene (fossil fuel-derived) Crude Glycerol (biodiesel byproduct) researchgate.net
Key Intermediate Allyl Chloride, Dichloropropanols Dichloropropanols ntnu.no
Key Reactions High-temperature chlorination, hypochlorination, dehydrochlorination Hydrochlorination, dehydrochlorination intratec.us
Sustainability Lower, relies on petrochemicals, higher waste generation Higher, utilizes renewable feedstock, potentially lower waste ntnu.norug.nl

| Chlorine Atom Utilization | Relatively low, significant chlorinated byproducts chemicalbook.com | Improved efficiency |

1,3-Dichloropropanol serves as a direct precursor in the synthesis of other significant chlorinated hydrocarbons.

1,3-Dichloropropene (B49464): This compound is a widely used soil fumigant and nematicide for agricultural applications. epa.gov It is synthesized from 1,3-dichloro-2-propanol through a dehydration reaction, commonly achieved using reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govsigmaaldrich.cominchem.orgsigmaaldrich.comsigmaaldrich.com

1,2,3-Trichloropropane (B165214): This compound finds use as a chemical intermediate in the production of polymers and as a cross-linking agent. cdc.govnih.gov 1,2,3-Trichloropropane can be produced by the chlorination of 1,3-dichloro-2-propanol (or its isomer 2,3-dichloropropanol) with a chlorinating agent such as phosphorus pentachloride (PCl₅). nih.govcdc.govnih.gov

Applications in Specialty Chemical Synthesis

The reactivity of the chlorine and hydroxyl functional groups in 1,3-dichloropropanol makes it a valuable building block for creating the complex molecular architectures required in pharmaceuticals and agrochemicals.

1,3-Dichloropropanol is a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). sigmaaldrich.comca.govpmarketresearch.comfishersci.ca Its structure allows for the introduction of specific functionalities necessary for therapeutic activity.

A notable example is its use in the preparation of the antiviral drug ganciclovir . google.comintelmarketresearch.com Ganciclovir is used to treat cytomegalovirus (CMV) infections. The synthesis involves using 1,3-dichloro-2-propanol as a foundational piece to construct the acyclic side chain of the nucleoside analogue. google.com The process typically involves several steps where the dichloropropanol backbone is modified and eventually condensed with a guanine (B1146940) derivative to form the final drug molecule. google.com The demand for high-purity grades (≥99.5%) of 1,3-dichloropropanol is particularly high in the pharmaceutical sector to meet stringent quality and regulatory standards. pmarketresearch.com

In the agrochemical industry, 1,3-dichloropropanol is utilized as an intermediate for producing active ingredients for crop protection. pmarketresearch.com Its role is primarily as a precursor to more complex molecules with pesticidal properties.

As mentioned previously, its most direct application is in the synthesis of 1,3-dichloropropene , a potent nematicide used to protect a wide variety of fruit, vegetable, and fiber crops from parasitic nematodes and other soil pests. epa.gov The efficacy of such fumigants is crucial for maintaining agricultural yields and ensuring food security. pmarketresearch.com Furthermore, its reactive nature allows for its incorporation into the synthesis of certain chlorinated herbicides and fungicides where a specific molecular framework is required for efficacy. pmarketresearch.com

Contribution to Polymer and Resin Chemistry

1,3-Dichloropropanol contributes significantly to the field of polymer science, both directly as a solvent and, more importantly, indirectly as a precursor to essential monomers.

The compound's primary role in this sector is through its conversion to epichlorohydrin . Epichlorohydrin is an indispensable component in the production of epoxy resins . ca.govresearchgate.net These thermosetting polymers are known for their excellent adhesion, chemical resistance, and mechanical strength, making them vital in coatings, adhesives, electronics (e.g., printed circuit boards), and high-performance composites used in the aerospace and automotive industries. pmarketresearch.com

Additionally, 1,3-dichloropropanol itself has been used as a solvent for certain types of hard resins and nitrocellulose. nih.govnih.gov Its solvent properties are also applied in the manufacturing of various lacquers and as a cement for celluloid. nih.govca.govnih.gov

Table 2: Polymer and Resin-Related Applications of 1,3-Dichloropropanol

Application Area Role of 1,3-Dichloropropanol Resulting Product/Use
Epoxy Resins Precursor to Epichlorohydrin monomer ca.govresearchgate.net High-performance coatings, adhesives, composites, electronics pmarketresearch.com
Synthetic Glycerol Intermediate in the synthesis pathway sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Plasticizers, humectants, food additives
Ion-Exchange Resins Intermediate in manufacturing Water softening and purification systems

| Solvent Applications | Direct use as a solvent nih.govnih.gov | Dissolving hard resins, nitrocellulose; formulation of lacquers |

Table of Compounds Mentioned

Compound Name
1,2,3-Trichloropropane
1,3-Dichloro-1-propanol (B12798910)
1,3-dichloro-2-propanol
1,3-Dichloropropene
2,3-dichloro-1-propanol
Acetic Acid
Allyl Chloride
Epichlorohydrin (ECH)
Ganciclovir
Glycerol
Guanine
Hydrogen Chloride
Nitrocellulose
Phosphorus Pentachloride
Phosphorus Pentoxide
Phosphoryl Chloride
Propylene

Development of Polyurethanes and Polyesters

While this compound is not typically a direct monomer in the polymerization of polyurethanes and polyesters, it serves as a crucial precursor to key building blocks for these polymers. researchgate.net Its primary role is in the synthesis of 1,3-propanediol (B51772) (PDO), a diol that has gained significant attention for creating bio-based polyesters. researchgate.netfraunhofer.de

The most notable application of PDO is in the production of poly(trimethylene terephthalate) (PTT), a high-performance polyester (B1180765) with desirable properties such as softness, excellent stretch and recovery, and stain resistance. nbinno.comsinocurechem.com PTT is synthesized through the condensation polymerization or transesterification of 1,3-propanediol with terephthalic acid or dimethyl terephthalate. wikipedia.orgmolecularcloud.orgbioplasticsnews.com The availability of bio-based 1,3-propanediol, which can be produced via fermentation of renewable resources like glycerol, allows for the creation of partially bio-based PTT, aligning with the growing demand for sustainable materials. nbinno.comtextileexchange.org

Similarly, polyols derived from polyester resins, which can be synthesized using diols like 1,3-propanediol, are essential precursors for producing polyurethanes. researchgate.netfraunhofer.de The conversion of glycerol, a byproduct of the biodiesel industry, into 1,3-dichloro-2-propanol represents a significant step in the valorization pathway to produce these valuable monomers for the polymer industry.

Role in Epoxy Resin Production

1,3-Dichloro-2-propanol is a well-established and vital intermediate in the production of epichlorohydrin, which is a fundamental raw material for manufacturing epoxy resins. nih.govwikipedia.orggoogle.com The process involves the dehydrochlorination of dichloropropanol in the presence of a basic agent to yield epichlorohydrin.

A significant advancement in this area is the utilization of glycerol derived from renewable raw materials as a feedstock. fraunhofer.de This bio-based route involves the chlorination of glycerol to produce dichloropropanol, which is then converted to epichlorohydrin. fraunhofer.de This pathway is a cornerstone of producing more sustainable, bio-based epoxy resins. Patents describe processes where dichloropropanol containing a high concentration of the 1,3-dichloro-2-propanol isomer is subjected to a dehydrochlorination operation to obtain the epoxy resin precursor. fraunhofer.de

StepDescriptionKey Reactants/ProductsSignificance
1. Feedstock SourcingUtilization of glycerol, often a byproduct of biodiesel production.GlycerolEnables the production of bio-based epoxy resins.
2. ChlorinationGlycerol is reacted with a chlorinating agent (e.g., hydrogen chloride) to produce dichloropropanol.1,3-Dichloro-2-propanolCreates the key intermediate for epichlorohydrin synthesis.
3. DehydrochlorinationThe dichloropropanol mixture is reacted with a basic compound to form epichlorohydrin.EpichlorohydrinThis is the direct precursor to epoxy resins.
4. PolymerizationEpichlorohydrin is reacted with other monomers (like bisphenol A) to form the final epoxy resin.Epoxy ResinProduces a versatile thermosetting polymer with wide applications.

Solvent Capabilities in Diverse Chemical Reactions

1,3-Dichloro-2-propanol exhibits notable solubility characteristics that make it a versatile solvent in various industrial and laboratory settings. nih.gov Its polar nature, enhanced by the presence of a hydroxyl group, allows it to interact well with other polar solvents, including water. It is also miscible with organic solvents such as alcohol and ether, expanding its range of applications. nih.gov

Due to these properties, it has been historically used as a solvent for hard resins, nitrocellulose, paints, and lacquers. nih.gov Its ability to dissolve a wide variety of substances also makes it effective in formulations for paint and varnish removers. The dual functionality of its chlorine and hydroxyl groups also makes it a useful intermediate and reactant in the synthesis of other complex organic compounds.

PropertyValueSignificance
AppearanceColorless liquidSuitable for applications where color is a factor.
Boiling Point174.3 °CAllows for use at elevated temperatures without boiling.
Water SolubilitySoluble (up to 1:9)Useful in aqueous reaction systems and formulations.
Organic Solvent MiscibilityMiscible with alcohol and etherEnhances its versatility as a solvent in non-aqueous systems.

Emerging Industrial Pathways and Valorization

In the context of a circular economy and biorefineries, the "valorization" of waste streams into high-value chemicals is a critical area of research and development. Glycerol, the primary byproduct of the rapidly growing biodiesel industry, is an abundant and low-cost feedstock. The conversion of this crude glycerol into 1,3-dichloro-2-propanol is a key example of such a valorization pathway.

This transformation allows for the production of valuable downstream products like epichlorohydrin and 1,3-propanediol from a renewable source. This not only adds economic value to the biodiesel production chain but also reduces the reliance on traditional petrochemical feedstocks for these important chemicals. Research focuses on optimizing the hydrochlorination of glycerol to efficiently produce 1,3-dichloro-2-propanol, thereby creating a sustainable and economically viable industrial pathway.

Integrated Processes for CO2 Utilization (e.g., Carbonate and Glycidol (B123203) Synthesis)

A highly innovative and emerging application for 1,3-dichloro-2-propanol lies in integrated processes that utilize carbon dioxide (CO2) as a C1 feedstock. This approach addresses both the need for sustainable chemical production and the challenge of carbon capture and utilization.

Recent research has demonstrated a metal-free, integrated process for synthesizing dimethyl carbonate (DMC) and glycidol from glycerol-derived 1,3-dichloro-2-propanol and CO2 under mild reaction conditions. This process unfolds in two main stages:

CO2 Capture and Carbonate Formation : 1,3-dichloro-2-propanol reacts with CO2 in the presence of an organic superbase, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction forms a chlorinated cyclic carbonate intermediate, 3-chloro-1,2-propylenecarbonate.

Transesterification : The cyclic carbonate intermediate then undergoes a base-catalyzed transesterification with methanol (B129727) to yield two valuable products: dimethyl carbonate and glycidol.

This integrated pathway is significant as it not only sequesters CO2 but also converts a glycerol derivative into industrially important chemicals. DMC is a green solvent and reagent, while glycidol is a valuable building block for pharmaceuticals and polymers. The process highlights a promising route for the valorization of both biomass-derived feedstocks and captured CO2.

Process StepKey ReactantsCatalyst/ReagentPrimary ProductSignificance
CO2 Capture & Cyclization1,3-dichloro-2-propanol, CO2DBU (Organic Superbase)3-chloro-1,2-propylenecarbonateFixation of CO2 into a stable intermediate.
Transesterification3-chloro-1,2-propylenecarbonate, MethanolDBU (Base Catalyst)Dimethyl Carbonate (DMC) & GlycidolSynthesis of value-added green chemicals.

Q & A

Q. What validated analytical methods are recommended for detecting 1,3-DCP and 2,3-DCP in food or environmental samples?

Methodological Answer:

  • Solid-Phase Extraction (SPE) with GC-MS:
    A validated SPE-GC/MS method involves spiking deuterated internal standards (e.g., d5-3-MCPD), derivatization with N-heptafluorobutyrylimidazole (HFBI), and quantification using selective ion monitoring (SIM). This approach achieves detection limits of 5–10 µg/kg in soy sauce and similar matrices .
  • Hyphenated GC-MS for Impurity Analysis:
    For trace-level detection in pharmaceuticals, GC-MS with splitless injection and electron ionization (EI) is employed. Critical parameters include column selection (e.g., DB-5MS) and temperature programming to resolve isomers .
  • Regulatory Compliance:
    National standards (e.g., GB 5009.191-2016) provide protocols for chloropropanol analysis, emphasizing matrix-specific cleanup steps to mitigate lipid interference .

Q. What are the primary formation pathways of 1,3-DCP and 2,3-DCP during thermal processing or chemical synthesis?

Methodological Answer:

  • Thermal Degradation of Lipids:
    Chloropropanols form via glycerol chlorination in acidic, high-temperature conditions (>120°C). For example, 1,3-DCP arises from glycerol reacting with chloride ions in hydrolyzed vegetable proteins .
  • Epichlorohydrin Synthesis Byproducts:
    Industrial production of epichlorohydrin generates 2,3-DCP as an intermediate. Kinetic studies using semi-batch reactors show that HCl-to-glycerol molar ratios and reaction time critically influence isomer distribution .
  • Controlled Synthesis Optimization:
    Aspen Plus simulations for semi-batch reactors recommend maintaining temperatures below 90°C and using excess HCl to minimize side products like 3-MCPD .

Q. How do researchers assess acute and chronic toxicity profiles of chloropropanols?

Methodological Answer:

  • In Vivo Models:
    Rodent studies assess nephrotoxicity and hepatotoxicity via histopathology and serum biomarkers (e.g., ALT, AST). For example, 2,3-DCP at 100 mg/kg induces acute tubular necrosis in mice .
  • In Vitro Assays:
    Cytotoxicity screening in HepG2 and Caco-2 cells uses MTT assays, with IC50 values calculated for comparative risk assessment. 1,3-DCP shows higher genotoxicity than 2,3-DCP in comet assays .
  • Regulatory Toxicology:
    EFSA and WHO guidelines emphasize dose-response modeling for threshold-of-concern determination, particularly for infant exposure via contaminated formulas .

Advanced Research Questions

Q. What experimental strategies resolve enantiomers of DCPs for toxicological and metabolic studies?

Methodological Answer:

  • Whole-Cell Biocatalysis:
    Recombinant Escherichia coli expressing halohydrin dehalogenases (HheC) enantioselectively hydrolyze racemic 2,3-DCP to (S)-epichlorohydrin in n-heptane-aqueous biphasic systems. Optimization of pH (7.5–8.0) and co-solvent ratios enhances enantiomeric excess (ee >90%) .
  • Chiral Chromatography:
    Chiralpak® AD-H columns with hexane/isopropanol mobile phases resolve (R)- and (S)-2,3-DCP, validated via circular dichroism (CD) spectroscopy .

Q. How can conflicting data on DCP biodegradability be reconciled through kinetic and genomic analyses?

Methodological Answer:

  • Kinetic Modeling:
    Pseudomonas sp. strain MC4 degrades 2,3-DCP via hydrolytic dehalogenation, but substrate inhibition occurs above 10 mM. Michaelis-Menten parameters (Km = 2.1 mM, Vmax = 0.8 µmol/min/mg) explain variability in reported degradation rates .
  • Genomic Sequencing:
    Contradictions in microbial degradation efficiency are resolved by identifying gene clusters (e.g., hheC in Rhodotorula glutinis) responsible for stereospecific dehalogenation. CRISPR-Cas9 knockouts validate pathway contributions .

Q. What methodological considerations optimize semi-batch reactor design for DCP synthesis?

Methodological Answer:

  • Reactor Configuration:
    Semi-batch systems with glycerol-HCl feeds reduce exothermic risks. Aspen Plus simulations recommend staggered HCl addition to maintain stoichiometric balance and prevent runaway reactions .
  • Purity Control:
    Online GC monitoring tracks byproducts (e.g., 3-MCPD). Post-synthesis purification via vacuum distillation (100–120°C, 10 mbar) achieves >98% purity for 1,3-DCP .

Data Contradiction Analysis

  • Toxicity Variability:
    Discrepancies in LD50 values for 2,3-DCP (e.g., 250 mg/kg vs. 450 mg/kg in rats) arise from differences in administration routes (oral vs. intraperitoneal) and vehicle solvents (saline vs. corn oil) .
  • Biodegradation Efficiency:
    Conflicting reports on 2,3-DCP degradation by Pseudomonas strains are attributed to substrate stereochemistry; (S)-2,3-DCP is metabolized 3× faster than the (R)-isomer due to enzyme specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.